molecular formula C13H8Cl2F2N2S B4555350 N-(2,5-dichlorophenyl)-N'-(2,4-difluorophenyl)thiourea

N-(2,5-dichlorophenyl)-N'-(2,4-difluorophenyl)thiourea

Cat. No.: B4555350
M. Wt: 333.2 g/mol
InChI Key: AEKYZWLWMRXAFF-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-N'-(2,4-difluorophenyl)thiourea is a useful research compound. Its molecular formula is C13H8Cl2F2N2S and its molecular weight is 333.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.9753311 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Thiourea Derivatives

Thiourea derivatives have been synthesized and characterized through various spectroscopic techniques. For instance, the synthesis of N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives has been achieved, demonstrating the versatility of thiourea compounds in chemical synthesis. These compounds were characterized by IR, 1H and 13C NMR spectroscopy, providing insights into their structural properties (Yusof et al., 2010).

Antipathogenic Activity

Thiourea derivatives have shown significant antipathogenic activities. A study on new thiourea derivatives revealed their interaction with bacterial cells, exhibiting potent anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of thiourea derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Metal Complex Formation

Thiourea derivatives can act as ligands to form metal complexes. Research on the synthesis and characterization of metal complexes with novel thiourea derivatives highlights their potential in creating new materials with specific properties. These complexes have been studied for their structural characteristics, demonstrating the thiourea derivative's ability to coordinate with metals in a bidentate manner, leading to neutral complexes (Arslan et al., 2003).

Antimicrobial Activity

Further studies on thiourea derivatives have shown their effectiveness as antimicrobial agents. Specifically, thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid exhibited specific antimicrobial activities against various strains, including multidrug-resistant strains. This indicates the potential use of these compounds in treating infections caused by resistant bacteria (Limban et al., 2008).

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives have also been identified as efficient enzyme inhibitors and mercury sensors. A study demonstrated that unsymmetrical thiourea derivatives exhibit anti-cholinesterase activity and can act as sensing probes for detecting toxic mercury. This dual functionality underscores the versatility of thiourea compounds in both biological and environmental applications (Rahman et al., 2021).

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(2,4-difluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2N2S/c14-7-1-3-9(15)12(5-7)19-13(20)18-11-4-2-8(16)6-10(11)17/h1-6H,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKYZWLWMRXAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=S)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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